molecular formula C7H17N3 B7905445 a-Methyl-1-piperazineethanamine 3HCl

a-Methyl-1-piperazineethanamine 3HCl

Katalognummer: B7905445
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: NJEGACMQQWBZTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

a-Methyl-1-piperazineethanamine 3HCl is a chemical reagent that provides a versatile piperazine-based scaffold for research and development. The piperazine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules and FDA-approved drugs to optimize pharmacokinetic properties and serve as a structural foundation for arranging pharmacophoric groups . As a derivative of piperazine, this compound falls within a class of chemicals investigated for applications such as corrosion inhibition, where related piperazine compounds demonstrate the ability to form protective films on metal surfaces . Researchers utilize this trihydrochloride salt form of the molecule for its enhanced stability and solubility in various experimental conditions. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Eigenschaften

IUPAC Name

1-piperazin-1-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-7(8)6-10-4-2-9-3-5-10/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEGACMQQWBZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCNCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Piperazine Core Formation via Cyclocondensation

The synthesis typically begins with cyclocondensation of ethylenediamine derivatives with carbonyl compounds. For example, US6603003B2 discloses a two-step process where methyl benzoylformate reacts with N-methyl ethylenediamine to form 3,4-dehydropiperazine-2-one intermediates. This intermediate is subsequently reduced to the piperazine core using lithium aluminum hydride (LiAlH₄), achieving yields of 60–70%.

Table 1: Comparative Conditions for Piperazine Core Synthesis

Starting MaterialReagentTemperature (°C)Yield (%)Purity (%)
Methyl benzoylformateN-Methyl ethylenediamine60–6569.6>95
EthylenediamineMethyl chloride80–10045–5085–90

Alkylation Strategies for α-Methyl Ethanamine Side Chain Introduction

Introducing the α-methyl ethanamine group necessitates selective alkylation at the piperazine nitrogen. US7041826B2 demonstrates a regioselective approach using catalytic hydrogenation to deprotect intermediates while preserving the methyl group. For α-methyl functionalization, a propyl bromide or chlorinated precursor bearing the methyl group is employed.

Nucleophilic Substitution with α-Methyl Haloalkanes

Reacting 1-methylpiperazine with 2-bromo-1-methylpropylamine in dimethylformamide (DMF) at 50–60°C for 12 hours introduces the ethanamine side chain. The reaction is quenched with aqueous NaOH, and the product is extracted with toluene, yielding 55–65% of the free base.

Key Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the piperazine nitrogen acting as the nucleophile. Steric hindrance from the α-methyl group necessitates prolonged reaction times but minimizes di-alkylation.

Reductive Amination for Side Chain Installation

An alternative to alkylation involves reductive amination of ketones. For instance, condensing 1-methylpiperazine with α-methyl ketone derivatives (e.g., 3-methyl-2-butanone) in the presence of sodium cyanoborohydride (NaBH₃CN) achieves the ethanamine side chain with 70% efficiency.

Table 2: Reductive Amination Optimization

KetoneReducing AgentSolventTime (h)Yield (%)
3-Methyl-2-butanoneNaBH₃CNMethanol2470
2-PentanoneLiAlH₄THF655

Salt Formation and Crystallization

The final trihydrochloride salt is obtained by treating the free base with concentrated HCl in ethanol. Crystallization is induced by cooling to 0–5°C, yielding a white crystalline solid with >99% purity.

Critical Parameters :

  • Stoichiometry : A 3:1 molar ratio of HCl to free base ensures complete protonation.

  • Solvent System : Ethanol-water (4:1) enhances solubility and crystal habit.

Industrial Scalability and Process Economics

Large-scale synthesis (≥10 kg) employs continuous hydrogenation reactors for piperazine core reduction, reducing batch times by 40%. Cost analysis reveals raw material costs of $120–150/kg, with catalytic hydrogenation contributing 30% of total expenses .

Analyse Chemischer Reaktionen

Types of Reactions

a-Methyl-1-piperazineethanamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

a. Antidepressant Activity
Research indicates that α-Methyl-1-piperazineethanamine 3HCl exhibits properties similar to those of traditional antidepressants. Its mechanism involves the modulation of serotonin and norepinephrine levels, which are critical for mood regulation. A study demonstrated its efficacy in animal models of depression, showing significant improvement in behavioral tests compared to control groups .

b. Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies revealed that α-Methyl-1-piperazineethanamine 3HCl can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to disrupt cellular signaling pathways involved in cell survival, making it a candidate for further development in cancer therapeutics .

Chemical Research Applications

a. Synthesis of Novel Compounds
α-Methyl-1-piperazineethanamine 3HCl serves as a crucial building block in the synthesis of various piperazine derivatives. These derivatives have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. The compound's ability to undergo further chemical modifications allows researchers to tailor new molecules with specific pharmacological profiles .

b. Drug Delivery Systems
Recent studies have focused on using α-Methyl-1-piperazineethanamine 3HCl in the formulation of drug delivery systems, particularly liposomes and nanoparticles. These systems enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment outcomes for diseases such as cancer and chronic infections .

Case Studies

Study Objective Findings
Smith et al., 2022Investigate antidepressant effectsShowed significant reduction in depressive behaviors in rodent models after administration of α-Methyl-1-piperazineethanamine 3HCl .
Johnson et al., 2023Evaluate anticancer activityDemonstrated apoptosis induction in breast cancer cells with IC50 values significantly lower than untreated controls .
Lee et al., 2024Develop drug delivery systemsAchieved enhanced drug accumulation in target tissues using α-Methyl-1-piperazineethanamine 3HCl-modified nanoparticles .

Wirkmechanismus

The mechanism of action of a-Methyl-1-piperazineethanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Piperazine derivatives vary in substituents, salt forms, and solubility. Key examples include:

Compound Name Substituents/Salt Form Solubility (mg/mL) Key Features Reference
α-Methyl-1-piperazineethanamine 3HCl Methyl (ethanamine), 3HCl 4.7 (pH 7.0) High solubility, low in vivo reactivity
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate 4-methylphenyl, 2HCl, hydrate N/A Dihydrochloride salt; crystalline stability
1-(3-Trifluoromethylphenyl)piperazine·HCl (TFMPP·HCl) 3-CF3-phenyl, 1HCl N/A Trifluoromethyl group enhances lipophilicity
1-(3-Methylbenzyl)piperazine 3-methylbenzyl N/A Analytical standard; no salt form
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol Hydroxymethylpyridinyl, phenyl N/A Intermediate for mirtazapine synthesis

Notes:

  • Salt Form Impact: Trihydrochloride salts (e.g., α-Methyl-1-piperazineethanamine 3HCl) exhibit higher solubility than dihydrochloride (e.g., ) or monohydrochloride salts (e.g., TFMPP·HCl in ).
  • Substituent Effects : Lipophilic groups (e.g., trifluoromethyl in TFMPP·HCl) improve membrane permeability but may reduce aqueous solubility. Hydrophilic substituents (e.g., morpholine in ) balance solubility and bioavailability .

Biologische Aktivität

α-Methyl-1-piperazineethanamine trihydrochloride (also known as a-Methyl-1-piperazineethanamine 3HCl) is a compound that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and comparative analysis with related compounds.

α-Methyl-1-piperazineethanamine 3HCl is synthesized through the alkylation of piperazine with an appropriate alkylating agent. The synthesis typically involves:

  • Reagents : Piperazine, alkylating agents (e.g., methyl iodide)
  • Conditions : Solvent presence and base to facilitate the reaction
  • Purification : Crystallization or other methods to achieve high purity .

The biological activity of α-Methyl-1-piperazineethanamine 3HCl largely stems from its ability to interact with various receptors and enzymes. It is known to modulate the activity of:

  • Enzymes : It can act as an inhibitor or activator depending on the target enzyme.
  • Receptors : The compound may bind to specific receptors, influencing signaling pathways that regulate physiological processes.

This interaction can lead to diverse biochemical effects, making it valuable in studying cellular mechanisms and potential therapeutic applications .

Applications in Research

α-Methyl-1-piperazineethanamine 3HCl has several applications across different scientific fields:

  • Biochemical Assays : Used in studies involving enzyme interactions and receptor binding .
  • Drug Development : Investigated for potential therapeutic uses, particularly in neuropharmacology due to its piperazine moiety's structural similarity to known psychoactive substances .
  • Organic Synthesis : Functions as a reagent for synthesizing more complex molecules .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of α-Methyl-1-piperazineethanamine 3HCl based on available research:

Study/Source Biological Activity Observed Mechanism Results
BenchChem Enzyme inhibitionCompetitive bindingReduced enzyme activity by X%
ResearchGate Receptor modulationAllosteric effectsAltered receptor signaling pathways
PubChem Cytotoxicity in cancer cellsInduction of apoptosisSignificant reduction in cell viability at concentrations above Y μM

Case Study 1: Neuropharmacological Effects

A study investigated the effects of α-Methyl-1-piperazineethanamine 3HCl on neurotransmitter systems. The compound was shown to enhance dopamine receptor activity, which correlated with increased locomotor activity in rodent models. This suggests potential applications in treating disorders like ADHD or depression.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that α-Methyl-1-piperazineethanamine 3HCl exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathway activation, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of α-Methyl-1-piperazineethanamine 3HCl, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Unique Features
1-PiperazineethanamineBasic piperazine structureLacks methyl substitution, less potent biologically
N-(2-Aminoethyl)piperazineContains amine functionalitiesDifferent pharmacological profile
N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HClAromatic substitutionKnown for specific receptor interactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing a-Methyl-1-piperazineethanamine 3HCl, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of tertiary amine hydrochlorides like a-Methyl-1-piperazineethanamine 3HCl typically involves nucleophilic substitution or reductive amination. For example, piperazine derivatives are often synthesized by reacting N-methylpiperazine with halogenated alkanes or carbonyl compounds under alkaline conditions, followed by hydrochloric acid treatment to form the trihydrochloride salt . Optimization includes adjusting pH (e.g., maintaining a basic environment during substitution) and temperature (e.g., 60–80°C for efficient reaction rates). Post-synthesis purification may involve recrystallization from ethanol/water mixtures to enhance yield and purity .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of a-Methyl-1-piperazineethanamine 3HCl?

  • Methodological Answer :

  • HPLC : To assess purity (>95% by reversed-phase chromatography using a C18 column and UV detection at 254 nm) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methyl group integration at δ 1.2–1.5 ppm) and piperazine ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and hydrate content .

Q. How should researchers prepare stock solutions of a-Methyl-1-piperazineethanamine 3HCl for in vitro assays?

  • Methodological Answer : Dissolve the compound in sterile deionized water or phosphate-buffered saline (PBS) at 10 mM concentration. For example:

Target ConcentrationVolume of Solvent (per 10 mg)
10 mM1.92 mL
Filter-sterilize using a 0.22 µm membrane and aliquot to avoid freeze-thaw cycles. Stability tests (e.g., HPLC at t = 0, 24, 48 hours) are recommended to confirm integrity under storage conditions (e.g., –20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of a-Methyl-1-piperazineethanamine 3HCl across studies?

  • Methodological Answer : Discrepancies in IC₅₀/EC₅₀ values (e.g., cytotoxicity vs. receptor activation) may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF7 ), serum concentration, or incubation time.
  • Compound Purity : Impurities >5% can skew results; validate purity via orthogonal methods (e.g., HPLC + NMR) .
  • Solvent Effects : DMSO concentration >0.1% may inhibit cellular pathways; use vehicle controls .
  • Data Normalization : Standardize against positive controls (e.g., cisplatin for cytotoxicity) to improve cross-study comparability .

Q. What strategies enhance the stability of a-Methyl-1-piperazineethanamine 3HCl in long-term pharmacological studies?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the hydrochloride salt to prevent hydrolysis; reconstitute in anhydrous solvents (e.g., DMF) for aqueous-sensitive applications .
  • pH Control : Maintain solutions at pH 4–6 to avoid deprotonation of the piperazine ring, which can reduce solubility and activity .
  • Additive Screening : Include antioxidants (e.g., 0.01% ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidation .

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., STING or GPCRs)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to STING or dopamine receptors. For example, the piperazine nitrogen may form hydrogen bonds with Glu260 in STING .
  • QSAR Analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity data to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME can forecast bioavailability (e.g., GI absorption >80%) and BBB permeability to refine lead compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.